amine CAS No. 1246521-34-5](/img/structure/B1399703.png)
[(5-Fluoro-2-methylphenyl)methyl](methyl)amine
Übersicht
Beschreibung
“(5-Fluoro-2-methylphenyl)methylamine” is a chemical compound with the molecular formula C9H12FN . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-2-methylphenyl)methylamine” consists of a fluoro group (F), a methyl group (CH3), and an amine group (NH2) attached to a benzene ring . The molecular weight of the compound is 153.2 .Physical And Chemical Properties Analysis
“(5-Fluoro-2-methylphenyl)methylamine” is a liquid at room temperature . The storage temperature is not specified .Wissenschaftliche Forschungsanwendungen
1. Chiral Resolution Reagent
(5-Fluoro-2-methylphenyl)methylamine has been utilized as a chiral resolution reagent. (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a related compound, is a synthetic, enantiopure reagent that reacts with various α-chiral primary and secondary amines. This reaction aids in the analysis of scalemic mixtures of amines through regioselective ring-opening, making the compound versatile for the analysis of chiral amines (Rodríguez-Escrich et al., 2005).
2. Synthesis of N-Alkylated Derivatives
The synthesis of N-alkylated derivatives of organic fluorine compounds is another application. A study illustrated the reaction of primary amines with ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate at ambient temperatures to produce β-fluoropyrrole derivatives, demonstrating the compound's role in organic synthesis (Kim et al., 2007).
3. Polymer Electrolytes Synthesis
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reaction, exemplifying its utility in materials science. This reaction provides precise control of cation functionality, integrating guanidinium into stable phenyl rings (Kim et al., 2011).
4. Antitumor Activity
The compound has been implicated in the synthesis of antitumor agents. For instance, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide exhibited antitumor activity, inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).
5. Synthesis of Fluorescent Molecular Probes
This compound has been used in the efficient and scalable synthesis of 4-carboxy-Pennsylvania Green methyl ester, a hydrophobic building block for fluorescent molecular probes. Such probes are crucial in biological systems studies (Woydziak et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCMFTBGNNGIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



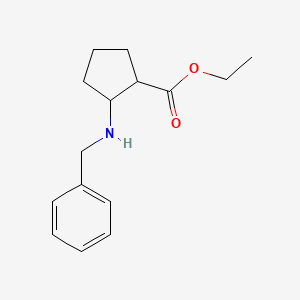

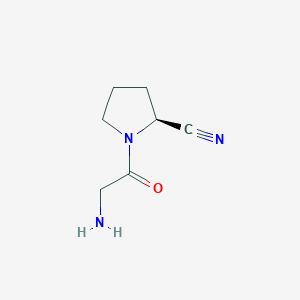
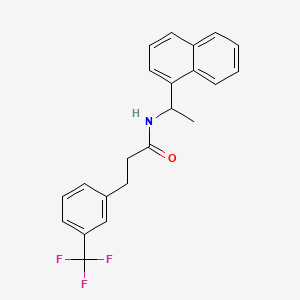
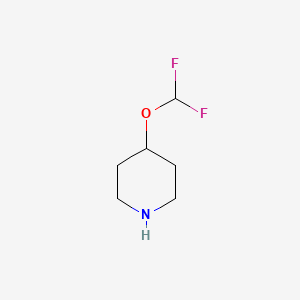
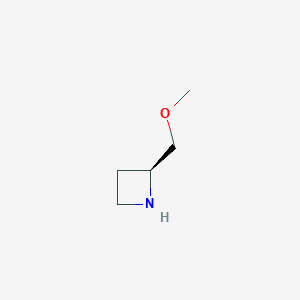
![5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1399632.png)

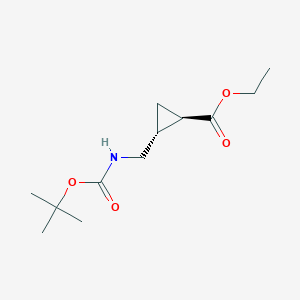


![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)
![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)
